Benzenepropanal, 4-butoxy-
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Overview
Description
Benzenepropanal, 4-butoxy-, also known as Benzenepropanal, 4-butoxy-, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by a benzene ring substituted with a butoxy group and a propanal group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepropanal, 4-butoxy- can be synthesized through multiple routes. One common method involves the reaction of 4-butoxybenzyl chloride with propanal in the presence of a base. Another method includes the oxidation of 4-butoxybenzenepropanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods: Industrial production of 4-butoxy-benzenepropanal typically involves large-scale oxidation processes. The starting material, 4-butoxybenzenepropanol, is subjected to controlled oxidation conditions to yield the desired aldehyde. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 4-butoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: Reduction of the aldehyde group yields 4-butoxybenzenepropanol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzenepropanol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzenepropanal, 4-butoxy- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-butoxy-benzenepropanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various chemical transformations, making 4-butoxy-benzenepropanal a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-Butoxybenzaldehyde: Similar structure but lacks the propanal group.
4-Butoxybenzoic acid: An oxidized form of 4-butoxy-benzenepropanal.
4-Butoxybenzyl alcohol: A reduced form of 4-butoxy-benzenepropanal.
Uniqueness: Benzenepropanal, 4-butoxy- is unique due to its combination of a butoxy group and a propanal group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
115514-11-9 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)propanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3 |
InChI Key |
BDJUTJCWEWKYNG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC=O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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